1H-pyrrole-2,3,4,5-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,3,4,5-tetracarboxylic acid is a heterocyclic organic compound with the molecular formula C8H3NO8. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its four carboxylic acid groups attached to the pyrrole ring, making it highly functionalized and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid can be synthesized through the oxidation of eumelanin degradation products. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent under controlled conditions. The reaction typically requires low concentrations of H2O2 (ranging from 1.9% to 12%) and short incubation times (15 to 60 minutes) to achieve the desired product .
Industrial Production Methods: The use of liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is essential for the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of eumelanin degradation products, indicating its susceptibility to further oxidative processes
Substitution: The presence of multiple carboxylic acid groups allows for substitution reactions, where these groups can be modified or replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for the oxidation of eumelanin to produce this compound
Catalysts: Various catalysts may be employed to facilitate substitution reactions, depending on the desired modifications.
Major Products:
Oxidation Products: The primary product of eumelanin oxidation is this compound
Substitution Products: Depending on the reagents used, substitution reactions can yield a variety of derivatives with modified functional groups.
Scientific Research Applications
1H-Pyrrole-2,3,4,5-tetracarboxylic acid has several scientific research applications, including:
Forensic Toxicology: It serves as a marker for oxidative hair treatment, helping to detect hair adulteration attempts through bleaching
Analytical Chemistry: The compound’s unique structure and reactivity make it valuable for developing analytical methods and studying chemical reactions.
Biological Studies: Its role in eumelanin degradation provides insights into melanin chemistry and related biological processes.
Mechanism of Action
The mechanism of action of 1H-pyrrole-2,3,4,5-tetracarboxylic acid primarily involves its formation through the oxidation of eumelanin. The compound’s multiple carboxylic acid groups contribute to its reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved in its effects are still under investigation, but its role as an oxidation marker highlights its significance in forensic and analytical applications .
Comparison with Similar Compounds
1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA): Another eumelanin degradation product used as a marker for oxidative hair treatment
1H-Pyrrole-2,3,4-tricarboxylic acid (isoPTCA): Similar to PTCA, this compound is also formed through eumelanin oxidation
Uniqueness: 1H-Pyrrole-2,3,4,5-tetracarboxylic acid is unique due to its four carboxylic acid groups, which provide higher functionality and reactivity compared to its tricarboxylic counterparts. This makes it a more sensitive marker for detecting oxidative processes and hair adulteration attempts .
Properties
CAS No. |
954-18-7 |
---|---|
Molecular Formula |
C8H5NO8 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
1H-pyrrole-2,3,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C8H5NO8/c10-5(11)1-2(6(12)13)4(8(16)17)9-3(1)7(14)15/h9H,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
VRAMBVNDRDGAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.